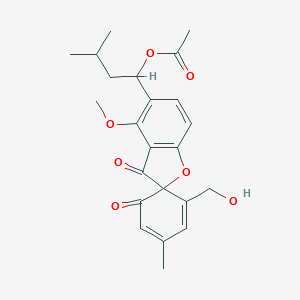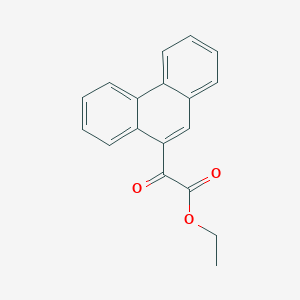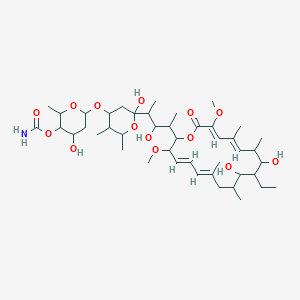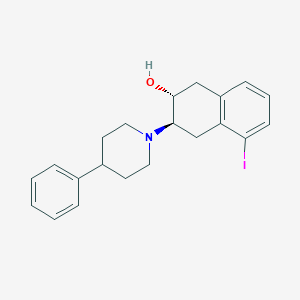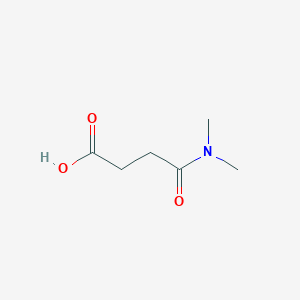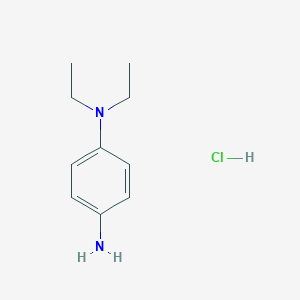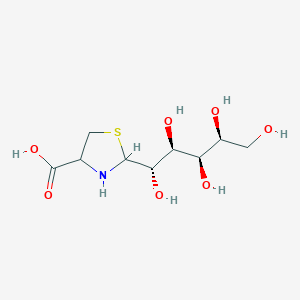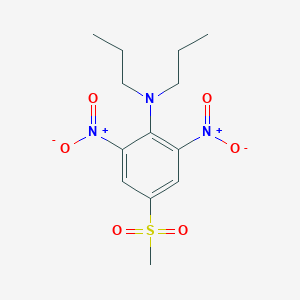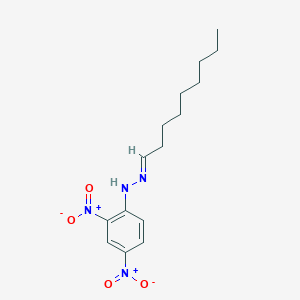
Salvipholin
Vue d'ensemble
Description
Salvipholin is a natural compound found in the Salvia plant species. It belongs to the class of neoclerodane diterpenoids and has been found to possess various biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Salvipholin can be synthesized through a series of chemical reactions involving the starting materials derived from the Salvia plant. The synthetic route typically involves the use of furan derivatives and other organic compounds under controlled reaction conditions. The process includes steps such as esterification, cyclization, and oxidation to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Salvia plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form. The compound is then subjected to quality control measures to ensure its purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Salvipholin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Salvipholin exerts its effects through multiple mechanisms. It improves carbohydrate-lipid metabolism by restoring disturbed phospholipid spectra and normalizing glucose, free fatty acids, triglycerides, and lysophospholipids levels in diabetic models . The compound targets specific molecular pathways involved in metabolic regulation, making it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tanshinone IIA
- Cryptotanshinone
- Salvianolic Acid B
- Rosmarinic Acid
Uniqueness
Salvipholin stands out due to its unique neoclerodane diterpenoid structure, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to modulate metabolic pathways and its potential therapeutic applications make it a compound of significant interest .
Propriétés
IUPAC Name |
[5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKLSULAQTUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC23COC(=O)C2=CC=CC3C14CC(OC4OC(=O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925687 | |
| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126724-98-9 | |
| Record name | Salvipholin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




